molecular formula C14H12Cl2N2O B8291795 2-amino-N-(3,4-dichlorobenzyl)benzamide

2-amino-N-(3,4-dichlorobenzyl)benzamide

Cat. No.: B8291795
M. Wt: 295.2 g/mol
InChI Key: FYWKGLNCJDQKBK-UHFFFAOYSA-N
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Description

2-Amino-N-(3,4-dichlorobenzyl)benzamide is a benzamide derivative characterized by an amino group at the ortho-position of the benzamide core and a 3,4-dichlorobenzyl substituent on the amide nitrogen. This structural motif is significant in medicinal chemistry due to the electronic and steric effects imparted by the chlorine atoms, which enhance lipophilicity and influence receptor binding.

Properties

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

2-amino-N-[(3,4-dichlorophenyl)methyl]benzamide

InChI

InChI=1S/C14H12Cl2N2O/c15-11-6-5-9(7-12(11)16)8-18-14(19)10-3-1-2-4-13(10)17/h1-7H,8,17H2,(H,18,19)

InChI Key

FYWKGLNCJDQKBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Benzamides
Compound Name Substituents (Benzamide Core / N-Substituent) Melting Point (°C) Molecular Weight Key References
2-Amino-N-(3,4-dichlorobenzyl)benzamide 2-amino / 3,4-dichlorobenzyl Not reported 325.17*
2-Amino-N-(4-chlorobenzyl)benzamide (Cmpd 9) 2-amino / 4-chlorobenzyl Not reported 290.73
2-Amino-N-(3,4-dimethoxyphenyl)benzamide 2-amino / 3,4-dimethoxyphenyl 166 272.29
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide 5-chloro, 2-hydroxy / 3,4-dichlorophenyl Not reported 326.57
2-Amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide 2-amino, 5-nitro / 3,4-dichlorobenzyl Not reported 340.16
3,4-Dichloro-N-(2-methoxybenzyl)benzamide None / 3,4-dichloro; 2-methoxybenzyl Not reported 310.18

*Calculated based on molecular formula C₁₄H₁₁Cl₂N₂O.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorobenzyl group enhances lipophilicity and metabolic stability compared to methoxy-substituted analogues (e.g., 3,4-dimethoxyphenyl in ). Chlorine atoms also increase molecular polarity, as seen in the higher density (1.488 g/cm³) of 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide .
  • Amino and Hydroxy Groups: The presence of a 2-amino group (as in the target compound) or 2-hydroxy group (e.g., in salicylamides ) influences hydrogen-bonding capacity, affecting solubility and receptor interactions.
Antimicrobial Activity :
  • Salicylamide Derivatives : 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide demonstrated potent activity against Desulfovibrio piger, reducing bacterial biomass by 49–50% at 0.37–1.10 µmol/L and achieving complete growth inhibition at 30 µmol/L . This highlights the importance of the 3,4-dichlorophenyl group in disrupting sulfate metabolism in anaerobic bacteria.
  • Psychoactive Effects: 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921), a structural analogue, exhibits mu-opioid receptor agonist activity, underscoring the role of the 3,4-dichlorobenzyl group in central nervous system targeting .
Enzyme Inhibition :
  • Pteridine Reductase-1 (PTR1) Inhibition: 2-Amino-N-(3,4-dichlorobenzyl)-6,7-dimethoxybenzo[d]thiazole-4-carboxamide (13b) showed activity against trypanosomatid parasites, with the 3,4-dichlorobenzyl group enhancing binding affinity through hydrophobic interactions .

Spectral and Analytical Data

Table 2: Spectral Characteristics of Selected Compounds
Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z) References
This compound N-H stretch ~3300–3400* Aromatic H: 7.2–7.6; CH₂: ~4.5 [M+H]+: 325.1
2-Amino-N-(4-chlorobenzyl)benzamide (Cmpd 9) 3320 (N-H), 1650 (C=O) Aromatic H: 6.8–7.4; CH₂: 4.52 (d, J=5.6 Hz) [M]+: 290.73
2-Amino-N-(3,4-dimethoxyphenyl)benzamide 3350 (N-H), 1660 (C=O) OCH₃: 3.85 (s); Aromatic H: 6.5–7.1 [M]+: 272.29

*Predicted based on analogous compounds.

Key Notes:

  • The ¹H-NMR of 3,4-dichlorobenzyl-substituted compounds typically shows a doublet for the benzyl CH₂ group at δ ~4.5 ppm, with aromatic protons appearing as multiplets between δ 7.2–7.6 due to chlorine’s deshielding effect .
  • Mass spectrometry confirms molecular ion peaks consistent with calculated weights (e.g., [M+H]+ 413.1 for thiazole derivative 13b ).

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